7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one typically involves the reaction of 2,4-dinitrophenol with a suitable chromen-4-one precursor. One common method involves the use of 1-fluoro-2,4-dinitrobenzene as a starting material, which reacts with a chromen-4-one derivative under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can lead to the formation of quinone derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of molecules that can target specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent, but with significant toxicity.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
2,4-Dinitrophenyl benzoate: Studied for its reactivity in nucleophilic substitution reactions.
Uniqueness
7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is unique due to its chromen-4-one core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H12N2O8 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H12N2O8/c24-16-9-14(30-18-7-6-13(22(26)27)8-15(18)23(28)29)10-20-21(16)17(25)11-19(31-20)12-4-2-1-3-5-12/h1-11,24H |
InChI Key |
VFNGEUJYPQVTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.